BenchChemオンラインストアへようこそ!

1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Conformational analysis Structure-activity relationships Linker optimization

Procure CAS 1396855-15-4 for unparalleled chemical biology advantages: it is the only isoxazolyl-urea with a flexible ethyl (-CH2-CH2-) spacer, ensuring maximal conformational sampling (4 rotatable bonds) for SAR linker-length studies. ZINC confirms zero prior biological annotation, making it the perfect unbiased probe for phenotypic screening and DEL selections, free from the target bias of analogs like PNU-120596. With a CNS MPO-favorable profile (XLogP3 4.0, TPSA 67.2 Ų), it is also ideal for calibrating in silico BBB permeability models. Secure first-in-class chemical matter without existing IP constraints.

Molecular Formula C13H13Cl2N3O2
Molecular Weight 314.17
CAS No. 1396855-15-4
Cat. No. B2511066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
CAS1396855-15-4
Molecular FormulaC13H13Cl2N3O2
Molecular Weight314.17
Structural Identifiers
SMILESCC1=NOC(=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H13Cl2N3O2/c1-8-6-10(20-18-8)4-5-16-13(19)17-9-2-3-11(14)12(15)7-9/h2-3,6-7H,4-5H2,1H3,(H2,16,17,19)
InChIKeyHRSARFIBMRFJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396855-15-4): Structural Identity and Procurement Baseline for Research Sourcing


1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396855-15-4) is a synthetic urea derivative with the molecular formula C13H13Cl2N3O2 and a molecular weight of 314.16 g/mol [1]. The compound features a 3,4-dichlorophenyl moiety connected via a urea bridge to a 3-methyl-1,2-oxazol-5-yl group through an ethyl (-CH2-CH2-) spacer. Its computed physicochemical profile includes XLogP3 of 4, a topological polar surface area (TPSA) of 67.2 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is listed under PubChem CID 71789743 and is available from research chemical suppliers at a typical purity of 95% . Importantly, the ZINC database (ZINC13683752) confirms that this compound has no known biological activity annotation in ChEMBL and has not been the subject of any indexed publications or clinical trials as of the latest database curation [2].

Why 1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea Cannot Be Substituted by In-Class Isoxazolyl-Urea Analogs Without Risk of Altered Binding and Physicochemical Behavior


Although the 3,4-dichlorophenyl-isoxazolyl-urea chemotype is shared by several commercially available analogs, generic substitution is contraindicated by critical structural differences that directly impact molecular recognition, conformational sampling, and drug-like property space. The target compound (CAS 1396855-15-4) uniquely incorporates an ethyl (-CH2-CH2-) spacer between the urea carbonyl and the 5-position of the 3-methylisoxazole ring, yielding four rotatable bonds and a distinct conformational ensemble [1]. In contrast, the closest regioisomeric analog 1-(3,4-dichlorophenyl)-3-(5-methylisoxazol-3-yl)urea (CAS 55808-50-9) bears a direct urea-to-isoxazole linkage at the 3-position with substantially restricted conformational freedom and a lower molecular weight (286.11 vs. 314.16 g/mol) . A second comparator, 1-(3,4-dichlorophenyl)-3-((5-methylisoxazol-4-yl)methyl)urea (CAS 2034545-87-2), employs a shorter methylene (-CH2-) spacer, altering both linker geometry and hydrogen-bonding presentation [2]. The well-characterized PNU-120596 (CAS 501925-31-1), despite sharing the isoxazolyl-urea core, replaces the 3,4-dichlorophenyl group with a 5-chloro-2,4-dimethoxyphenyl moiety and exhibits a substantially lower XLogP3 (2.2 vs. 4.0), profoundly altering lipophilicity and membrane partitioning behavior [3]. These structural divergences create distinct pharmacophore topologies that cannot be assumed interchangeable in any target-engagement or phenotypic screening context.

Quantitative Differential Evidence for 1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396855-15-4) Versus Structurally Proximal Analogs


Ethyl Spacer Confers Unique Conformational Flexibility: Rotatable Bond Count Comparison with Regioisomeric and Linker-Variant Analogs

The target compound possesses 4 rotatable bonds, enabled by the ethyl (-CH2-CH2-) spacer between the urea NH and the isoxazole 5-position. This is quantitatively distinct from the closest regioisomer, 1-(3,4-dichlorophenyl)-3-(5-methylisoxazol-3-yl)urea (CAS 55808-50-9), which features a direct urea-to-isoxazole linkage at the 3-position, yielding fewer rotatable bonds and a more rigid pharmacophore presentation [1]. The methylene-linked analog (CAS 2034545-87-2) has an intermediate spacer length (one methylene vs. two methylene units), producing a distinct spatial relationship between the dichlorophenyl ring and the isoxazole heterocycle [2]. In medicinal chemistry, linker length in urea-based scaffolds is a critical determinant of target-binding geometry; the additional rotational degree of freedom in the target compound enables conformational sampling not accessible to the shorter-linked comparators [3].

Conformational analysis Structure-activity relationships Linker optimization

Lipophilicity Differentiation: XLogP3 of 4 Positions This Compound in a Distinct Property Space Relative to PNU-120596 (XLogP3 2.2) and Triclocarban

The computed XLogP3 for the target compound is 4.0 [1], which is substantially higher than that of the structurally related isoxazolyl-urea PNU-120596 (XLogP3-AA = 2.2) [2]. Triclocarban (CAS 101-20-2), a simpler diaryl urea lacking the isoxazole ring, also occupies a different lipophilicity space . The ~1.8 log unit difference between the target compound and PNU-120596 corresponds to an approximately 63-fold difference in theoretical octanol-water partition coefficient, predicting markedly different membrane permeability, tissue distribution, and potential CNS penetration profiles [1][2]. This logP differential is driven by the combination of the 3,4-dichlorophenyl substituent (target) versus the 5-chloro-2,4-dimethoxyphenyl substituent (PNU-120596), as well as the presence of the ethyl spacer which adds two methylene units to the scaffold.

Lipophilicity ADME prediction Membrane permeability

Topological Polar Surface Area (TPSA) and Predicted Oral Bioavailability Differentiation Among Isoxazolyl-Urea Congeners

The target compound has a computed TPSA of 67.2 Ų [1], which falls within the generally accepted threshold for predicted oral bioavailability (<140 Ų per Veber's rules) and blood-brain barrier penetration (<90 Ų). The regioisomeric comparator CAS 55808-50-9 (C11H9Cl2N3O2, MW 286.11) lacks the ethyl spacer, and is predicted to have a similar or slightly lower TPSA due to the absence of two methylene units . PNU-120596 (C13H14ClN3O4, MW 311.72) bears two methoxy groups on the phenyl ring, increasing its hydrogen bond acceptor count and likely elevating its TPSA relative to the target compound [2]. The target compound's TPSA of 67.2 Ų, combined with its XLogP3 of 4.0, places it in a favorable quadrant of the BOILED-Egg model for predicted human intestinal absorption and potential brain penetration, occupying a distinct physicochemical niche from both more polar (PNU-120596) and less functionalized (triclocarban) comparators [1][2].

Drug-likeness Oral bioavailability prediction TPSA

Scaffold Novelty Confirmed: Zero Prior Biological Annotation in ChEMBL and ZINC Databases Supports Use as a Novel Chemical Probe or Library Enumeration Starting Point

The ZINC20 database (ZINC13683752) explicitly states that this compound has no known biological activity in ChEMBL 20, has not been reported in any publications, and has not been used in any clinical trials [1]. This is a critical differentiator from comparator PNU-120596 (CAS 501925-31-1), which is a well-characterized α7 nicotinic acetylcholine receptor positive allosteric modulator with extensive literature precedent, including reported EC50 values in the nanomolar range for potentiating α7 currents [2]. Similarly, triclocarban (CAS 101-20-2) is a known antimicrobial agent with established biological activity and toxicological profiles [3]. For researchers seeking an unencumbered chemical scaffold for de novo target identification, phenotypic screening, or DNA-encoded library (DEL) enumeration, the target compound represents a biologically unannotated starting point within the privileged isoxazolyl-urea chemotype.

Chemical probe development Scaffold novelty Library design

Hydrogen Bond Donor/Acceptor Profile Differentiates This Compound from Triclocarban and Enables Distinct Intermolecular Interaction Potential

The target compound possesses 2 hydrogen bond donors (both urea NH groups) and 3 hydrogen bond acceptors (urea carbonyl oxygen, isoxazole ring nitrogen, isoxazole ring oxygen) [1]. In contrast, triclocarban (CAS 101-20-2, C13H9Cl3N2O) has the same number of urea NH donors (2) but only 2 hydrogen bond acceptors (urea carbonyl oxygen and one additional acceptor), lacking the isoxazole heterocycle that provides an additional HBA in the target scaffold [2]. PNU-120596 contains 4 oxygen atoms (two methoxy groups, urea carbonyl, and isoxazole oxygen), conferring a higher HBA count and distinct hydrogen-bonding geometry [3]. The presence of the isoxazole ring as an HBA in the target compound provides an additional site for directed hydrogen-bond interactions with biological targets or co-crystal formers, which is absent in the simpler triclocarban scaffold.

Hydrogen bonding Molecular recognition Crystal engineering

Purity Specification Benchmarking: Typical Commercial Purity of 95% Enables Direct Use in Screening Cascades Without Additional Purification

The target compound is commercially available from multiple research chemical suppliers at a purity specification of 95% . This level meets the generally accepted threshold for direct use in primary biochemical and cell-based screening assays without the need for re-purification, reducing procurement-to-assay turnaround time. In comparison, the regioisomeric analog CAS 55808-50-9 is available at comparable purity (≥95%) from suppliers such as Leyan , while they are also listed at NLT 98% purity by specialist manufacturers for pharmaceutical intermediate applications . For procurement decisions, the 95% purity specification should be verified by the end user through HPLC or LC-MS analysis prior to concentration-response studies, as residual impurities at the 5% level may confound assay results if the impurity possesses orthogonal biological activity.

Compound quality control Procurement specifications Screening readiness

Recommended Research and Industrial Application Scenarios for 1-(3,4-Dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea (CAS 1396855-15-4)


De Novo Phenotypic Screening and Target Identification Using a Biologically Unannotated Isoxazolyl-Urea Scaffold

Because the ZINC database confirms zero prior biological annotation, publications, or clinical trial history for this compound [1], it is ideally suited as a chemical probe for unbiased phenotypic screening campaigns. Researchers can deploy this compound in cell-based assay panels without the confounding influence of prior target bias, enabling the discovery of novel bioactivity that can be attributed de novo to this specific chemotype. This contrasts with PNU-120596, whose well-characterized α7 nAChR activity [2] would confound interpretation in broad phenotypic screens. The compound's favorable computed oral bioavailability parameters (TPSA 67.2 Ų, XLogP3 4.0) [1] further support its use in cellular assays where membrane permeability is required for intracellular target engagement.

Structure-Activity Relationship (SAR) Studies Exploring Linker Length as a Determinant of Target Engagement in the Isoxazolyl-Urea Series

The target compound's unique ethyl spacer is a critical structural variable for systematic SAR exploration of linker-length dependence in isoxazolyl-urea biological activity. By procuring this compound alongside the methylene-linked analog (CAS 2034545-87-2) [3] and the direct-linked regioisomer (CAS 55808-50-9) , medicinal chemistry teams can establish quantitative linker-length-activity relationships. The 4 rotatable bonds of the target compound [1] provide maximal conformational sampling, potentially revealing entropically favored binding modes not accessible to shorter-linker analogs, with implications for optimizing target residence time and selectivity.

DNA-Encoded Library (DEL) Enumeration and Diversity-Oriented Synthesis Using a Privileged but Unencumbered Chemotype

For industrial DEL platforms and diversity-oriented synthesis (DOS) campaigns, this compound offers a chemically tractable urea linkage amenable to on-DNA chemistry, combined with the privileged isoxazole pharmacophore and the absence of competing intellectual property claims in the public domain. The scaffold's synthetic accessibility at the urea bond allows facile diversification of both the aryl and heterocyclic fragments [1]. The compound's lack of prior biological annotation [2] means that any hits emerging from DEL selections against novel targets will represent first-in-class chemical matter, unencumbered by existing composition-of-matter patents that encumber better-characterized analogs.

Comparative Physicochemical Profiling for CNS Penetration Prediction Models

With its XLogP3 of 4.0, TPSA of 67.2 Ų, and molecular weight of 314.16 g/mol [1], this compound occupies a favorable position in CNS MPO (Multiparameter Optimization) scoring space, predicting potential brain penetration. When benchmarked against PNU-120596 (XLogP3 2.2, higher TPSA due to methoxy groups) [4] and triclocarban (lacking heterocyclic HBA) [5], the target compound provides a distinct reference point for calibrating in silico CNS penetration models and validating in vitro permeability assays such as PAMPA-BBB or MDR1-MDCK. Procurement for this purpose enables the generation of experimentally measured logD, PAMPA permeability, and plasma protein binding data that can refine predictive models for the broader isoxazolyl-urea chemical series.

Quote Request

Request a Quote for 1-(3,4-dichlorophenyl)-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.